3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
Overview
Description
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorine, and a pyrrolidinyl group
Scientific Research Applications
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Safety and Hazards
Mechanism of Action
Target of action
The compound “3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine” belongs to the class of pyridines, which are aromatic heterocyclic compounds. Pyridines are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds. They can interact with various biological targets, depending on their specific substitutions .
Mode of action
The mode of action of a specific pyridine derivative like “this compound” would depend on its specific structure and the target it interacts with. Generally, pyridines can act as ligands in coordination chemistry, forming complexes with metals. They can also participate in various chemical reactions, serving as precursors for the synthesis of other compounds .
Biochemical pathways
Pyridines can be involved in a variety of biochemical pathways, depending on their specific substitutions and the biological targets they interact with. For example, some pyridine derivatives are used in the synthesis of drugs that target specific enzymes or receptors, thereby affecting the associated biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a specific pyridine derivative would depend on its specific structure. Factors such as the compound’s size, polarity, and the presence of specific functional groups can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of a specific pyridine derivative would depend on its mode of action and the biological targets it interacts with. For example, if a pyridine derivative acts as an inhibitor of a specific enzyme, it could result in the downregulation of a specific biochemical pathway .
Action environment
The action, efficacy, and stability of a specific pyridine derivative can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the stability of a pyridine derivative could be affected by exposure to light or heat .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the bromine and fluorine atoms can form halogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, the compound may inhibit or activate specific kinases, thereby modulating downstream signaling cascades. These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance enzyme activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can influence overall metabolic homeostasis and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as it may interact with distinct sets of biomolecules in different subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-6-bromopyridine.
Nucleophilic Substitution: The pyrrolidinyl group is introduced via nucleophilic substitution. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: This compound has an additional iodine atom, which can alter its reactivity and applications.
2-Fluoro-6-(pyrrolidin-1-yl)pyridine: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine is unique due to the combination of bromine, fluorine, and pyrrolidinyl substituents on the pyridine ring. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-bromo-2-fluoro-6-pyrrolidin-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2/c10-7-3-4-8(12-9(7)11)13-5-1-2-6-13/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZXGFVWFGHXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-43-0 | |
Record name | 1228666-43-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.